![molecular formula C6H13Br2N3S B1667265 Amthamine dihydrobromide CAS No. 142457-00-9](/img/structure/B1667265.png)
Amthamine dihydrobromide
Overview
Description
Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .
Molecular Structure Analysis
The molecular formula of this compound is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications
Gastric Acid Secretion Studies Amthamine dihydrobromide has been extensively studied for its effects on gastric acid secretion. Coruzzi et al. (1993) demonstrated that amthamine induces a dose-related increase in acid secretion in both conscious cats with a gastric fistula and anaesthetized rats with a lumen-perfused stomach, proving its efficacy as a full agonist at histamine H2 receptors. This makes it a useful tool for studying gastric acid secretion (Coruzzi, Timmerman, Adami, & Bertaccini, 1993).
Cholangiocyte Growth Regulation The compound also plays a role in the regulation of cholangiocyte growth. A study by Francis et al. (2007) explored the hypothesis that activation of different histamine receptor subtypes has varying effects on cholangiocyte proliferation, with this compound being used to activate H2 receptors. This research contributes to our understanding of biliary growth and its regulation (Francis, Venter, De Morrow, Glaser, Vaculin, Vaculin, Ueno, & Alpini, 2007).
Cardiac Pharmacology this compound's effects on the human heart have been a subject of study as well. Poli et al. (1994) found that amthamine induces positive inotropic activity in human myocardium, revealing its selective and full acting nature at histamine H2 receptors. This discovery is significant for cardiac pharmacology, particularly in understanding the drug's interaction with human heart tissues (Poli, Pozzoli, Spaggiari, & Bertaccini, 1994).
Neurological and Vascular Functions The compound has been investigated for its potential in alleviating cerebrovascular damage after traumatic brain injury (TBI). Michinaga et al. (2021) studied the effects of amthamine on cerebrovascular damage post-TBI in mice, suggesting its ability to increase vascular protective factors. This provides insights into the therapeutic potential of amthamine in TBI treatment (Michinaga, Sonoda, Inazuki, Watano, & Mizuguchi, 2021).
- amine H2 receptor, offering valuable insights into the receptor's function and interaction with various agonists. This model helps explain the activities of different classes of histamine H2 receptor agonists (Eriks, van der Goot, & Timmerman, 1993).
Understanding Cardiovascular Effects Research by Coruzzi, Gambarelli, Bertaccini, and Timmerman (1996) focused on the cardiovascular effects of amthamine, specifically its interaction with the adrenergic system. This study provides insights into the vasodepressor responses and blood pressure regulation influenced by amthamine, crucial for understanding its potential cardiovascular applications (Coruzzi, Gambarelli, Bertaccini, & Timmerman, 1996).
Epileptic Seizure Modulation this compound has been explored in the context of epileptic seizures. Seeley and Sturman (2001) investigated the effects of amthamine in two mouse chemical-induced seizure models, revealing its potential role in modulating epileptic seizures, thus contributing to the understanding of histamine's role in epilepsy management (Seeley & Sturman, 2001).
Mechanism of Action
Target of Action
Amthamine dihydrobromide is a highly selective agonist for the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and vasodilation of cerebral arteries .
Mode of Action
This compound interacts with the Histamine H2 receptor, triggering a response that is slightly more potent than histamine itself . It has a weak antagonistic effect on the Histamine H3 receptor and shows no activity at the Histamine H1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. By acting as an agonist at the Histamine H2 receptor, it influences the regulation of gastric acid secretion . The compound also induces vasodilation of cerebral arteries , which could impact blood flow in the brain.
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The activation of the Histamine H2 receptor by this compound leads to an increase in gastric acid secretion . Additionally, it causes vasodilation of cerebral arteries and decreases myogenic tone . These actions can have various effects at the molecular and cellular levels, potentially influencing processes such as digestion and cerebral blood flow.
Future Directions
properties
IUPAC Name |
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNNOPUDSFVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585061 | |
Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142457-00-9 | |
Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, this compound mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]
A: Research indicates that this compound promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of this compound led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]
A: Studies show that while this compound (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, this compound acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []
A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of this compound on cholangiocyte function in vitro. [] These studies confirmed that this compound stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []
A: Research using this compound has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that this compound, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of this compound in influencing cardiac tissue remodeling and fibrosis.
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